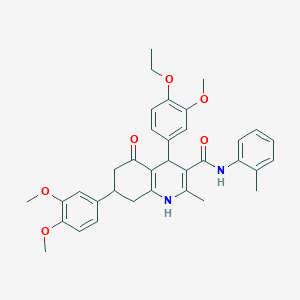
N-(3,4-difluorophenyl)-2-(3-methylphenoxy)propanamide
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-2-(3-methylphenoxy)propanamide, also known as DFP-10825, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of amides and has a molecular formula of C16H14F2NO2.
Wirkmechanismus
N-(3,4-difluorophenyl)-2-(3-methylphenoxy)propanamide works by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds that play a role in pain regulation and inflammation. By inhibiting FAAH, N-(3,4-difluorophenyl)-2-(3-methylphenoxy)propanamide increases the levels of endocannabinoids, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-2-(3-methylphenoxy)propanamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. N-(3,4-difluorophenyl)-2-(3-methylphenoxy)propanamide has also been found to reduce the release of glutamate, a neurotransmitter that is involved in pain signaling.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-difluorophenyl)-2-(3-methylphenoxy)propanamide has several advantages for lab experiments. It is stable and easy to handle, and can be synthesized in high yield and purity. However, N-(3,4-difluorophenyl)-2-(3-methylphenoxy)propanamide has some limitations as well. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, its effects can be dose-dependent, which can make it challenging to determine the optimal dosage for a particular experiment.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-difluorophenyl)-2-(3-methylphenoxy)propanamide. One area of research is the potential use of N-(3,4-difluorophenyl)-2-(3-methylphenoxy)propanamide in the treatment of anxiety and depression. Another area of research is the development of more potent and selective FAAH inhibitors. Additionally, the effects of N-(3,4-difluorophenyl)-2-(3-methylphenoxy)propanamide on other physiological systems, such as the immune system, should be explored further.
Conclusion
N-(3,4-difluorophenyl)-2-(3-methylphenoxy)propanamide is a promising compound that has the potential to be used in the treatment of a range of conditions, including pain, inflammation, anxiety, and depression. Its mechanism of action involves the inhibition of FAAH, leading to an increase in endocannabinoid levels and a reduction in pain and inflammation. While N-(3,4-difluorophenyl)-2-(3-methylphenoxy)propanamide has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the potential of N-(3,4-difluorophenyl)-2-(3-methylphenoxy)propanamide and to develop more potent and selective FAAH inhibitors.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-2-(3-methylphenoxy)propanamide has been studied extensively for its potential therapeutic properties. Research studies have shown that N-(3,4-difluorophenyl)-2-(3-methylphenoxy)propanamide has anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to have potential in the treatment of neuropathic pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-2-(3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c1-10-4-3-5-13(8-10)21-11(2)16(20)19-12-6-7-14(17)15(18)9-12/h3-9,11H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGDJEMHJUZISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4716380.png)
![methyl 2-[({methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4716384.png)
![6-cyclopropyl-1,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4716401.png)
![7-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B4716409.png)



![ethyl 3-methyl-4-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4716435.png)
![ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B4716442.png)
![N'-[1-(3-aminophenyl)ethylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B4716449.png)
![N-(4-ethylphenyl)-N'-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4716452.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4716464.png)